4-[(E)-{[2-(2-Bromo-4-methoxyphenoxy)acetamido]imino}methyl]phenyl 4-bromobenzoate
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Overview
Description
4-[(E)-{[2-(2-Bromo-4-methoxyphenoxy)acetamido]imino}methyl]phenyl 4-bromobenzoate is a complex organic compound characterized by its unique structure, which includes bromine atoms and methoxyphenoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-{[2-(2-Bromo-4-methoxyphenoxy)acetamido]imino}methyl]phenyl 4-bromobenzoate typically involves multiple steps:
Formation of the Intermediate: The initial step involves the reaction of 2-bromo-4-methoxyphenol with chloroacetic acid to form 2-(2-bromo-4-methoxyphenoxy)acetic acid.
Amidation: The intermediate is then reacted with an amine to form 2-(2-bromo-4-methoxyphenoxy)acetamide.
Imination: The acetamide undergoes imination with an appropriate aldehyde to form the imino derivative.
Esterification: Finally, the imino derivative is esterified with 4-bromobenzoic acid to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can target the imino group, converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, the compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it valuable for understanding biological processes at the molecular level.
Medicine
In medicine, the compound is investigated for its potential therapeutic properties. Its structural features suggest it could be a candidate for drug development, particularly in targeting specific pathways involved in diseases.
Industry
In the industrial sector, the compound is used in the development of advanced materials. Its unique properties make it suitable for applications in electronics, coatings, and polymers.
Mechanism of Action
The mechanism by which 4-[(E)-{[2-(2-Bromo-4-methoxyphenoxy)acetamido]imino}methyl]phenyl 4-bromobenzoate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and methoxyphenoxy groups play a crucial role in binding to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-[(E)-({4-[(E)-2-(4-{[(E)-(5-Bromo-2-hydroxyphenyl)methylidene]amino}phenyl)ethenyl]phenyl}imino)methyl]phenol
- Methyl 4-bromobenzoate
- Methyl 2-amino-4-bromobenzoate
Uniqueness
Compared to similar compounds, 4-[(E)-{[2-(2-Bromo-4-methoxyphenoxy)acetamido]imino}methyl]phenyl 4-bromobenzoate stands out due to its specific combination of functional groups. This unique structure allows for distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C23H18Br2N2O5 |
---|---|
Molecular Weight |
562.2 g/mol |
IUPAC Name |
[4-[(E)-[[2-(2-bromo-4-methoxyphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 4-bromobenzoate |
InChI |
InChI=1S/C23H18Br2N2O5/c1-30-19-10-11-21(20(25)12-19)31-14-22(28)27-26-13-15-2-8-18(9-3-15)32-23(29)16-4-6-17(24)7-5-16/h2-13H,14H2,1H3,(H,27,28)/b26-13+ |
InChI Key |
XSNHYULVOQSWNC-LGJNPRDNSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)OCC(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)Br)Br |
Canonical SMILES |
COC1=CC(=C(C=C1)OCC(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)Br)Br |
Origin of Product |
United States |
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